molecular formula C25H30N2O5 B12986628 tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12986628
M. Wt: 438.5 g/mol
InChI Key: GIHJSNNUOPYMOS-KSFYIVLOSA-N
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Description

tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pyrrolidine ring. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Hydroxymethyl Group: This step involves the functionalization of the pyrrolidine ring to introduce the hydroxymethyl group.

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.

    tert-Butyl Protection: The tert-butyl group is added to protect the carboxylate functionality.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The Fmoc group can be removed and substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxyl group, while reduction can lead to various alcohols or amines.

Scientific Research Applications

tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted reactions during the synthesis process. The tert-butyl group protects the carboxylate functionality, ensuring selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4R)-3-aminopyrrolidine-1-carboxylate
  • tert-Butyl (3S,4R)-3-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl (3S,4R)-3-methylpyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both Fmoc and tert-butyl protecting groups, which provide selective protection for the amine and carboxylate functionalities, respectively. This dual protection allows for more controlled and efficient synthesis of complex molecules.

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C25H30N2O5/c1-25(2,3)32-24(30)27-12-16(14-28)22(13-27)26-23(29)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22,28H,12-15H2,1-3H3,(H,26,29)/t16-,22+/m0/s1

InChI Key

GIHJSNNUOPYMOS-KSFYIVLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO

Origin of Product

United States

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